molecular formula C5H8O B3432466 3,4-Dihydro-2H-pyran CAS No. 25512-65-6

3,4-Dihydro-2H-pyran

Cat. No. B3432466
CAS RN: 25512-65-6
M. Wt: 84.12 g/mol
InChI Key: BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran, also known as DHP, is a six-membered heterocyclic compound that has a wide range of applications in various fields of science. It is a colorless liquid with a fruity odor and is commonly used as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

3,4-Dihydro-2H-pyran has a wide range of applications in scientific research, including in the synthesis of other organic compounds, as a solvent, and as a reagent in chemical reactions. It is commonly used in the pharmaceutical industry as a starting material for the synthesis of drugs, such as antihistamines, anti-inflammatory agents, and anticancer drugs. 3,4-Dihydro-2H-pyran is also used in the synthesis of flavor and fragrance compounds, as well as in the production of polymers and resins.

Mechanism Of Action

The mechanism of action of 3,4-Dihydro-2H-pyran is not well understood, but it is believed to act as a nucleophile in chemical reactions. It can also act as a Lewis acid, which can facilitate the formation of new chemical bonds. 3,4-Dihydro-2H-pyran has been shown to form complexes with metal ions, which can enhance its reactivity in chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3,4-Dihydro-2H-pyran. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has been shown to have antifungal and antimicrobial properties, which make it a potential candidate for use in the development of new drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 3,4-Dihydro-2H-pyran in lab experiments include its low toxicity, high reactivity, and wide range of applications. However, its limitations include its low solubility in water and its potential to form explosive peroxides when exposed to air.

Future Directions

There are several future directions for research on 3,4-Dihydro-2H-pyran, including the development of new synthetic methods, the investigation of its biological activity, and the exploration of its potential applications in materials science. Future research could also focus on the development of new drugs based on the structure of 3,4-Dihydro-2H-pyran, as well as the exploration of its potential as a renewable feedstock for the production of chemicals and materials.

properties

IUPAC Name

3,4-dihydro-2H-pyran
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InChI

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2
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InChI Key

BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Canonical SMILES

C1CC=COC1
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Molecular Formula

C5H8O
Record name DIHYDRO-2H-PYRAN
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DSSTOX Substance ID

DTXSID6041426
Record name 3,4-Dihydro-2H-pyran
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Molecular Weight

84.12 g/mol
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Physical Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS]
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Flash Point

0 °F (NFPA, 2010)
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Product Name

3,4-Dihydro-2H-pyran

CAS RN

110-87-2; 3174-74-1; 25512-65-6, 110-87-2
Record name DIHYDRO-2H-PYRAN
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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